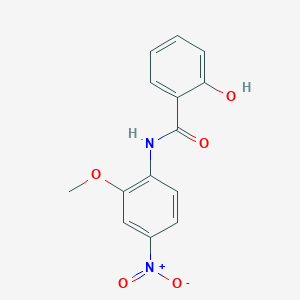
2-Hydroxy-5-methoxyisophthalaldehyde
Vue d'ensemble
Description
2-Hydroxy-5-methoxyisophthalaldehyde (2HMIPA) is an organic compound found in various plants and in the human body. It is a derivative of isophthalaldehyde and has been studied for its potential medicinal and pharmacological properties. 2HMIPA has been found to have antioxidant, anti-inflammatory, and antiviral properties, as well as to be a potential treatment for certain types of cancer.
Applications De Recherche Scientifique
Synthesis and Molecular Building Blocks
- Synthesis of Ortho-phthalaldehyde Analogues : 4-Methoxy-ortho-phthalaldehyde, a compound related to 2-Hydroxy-5-methoxyisophthalaldehyde, has been used for fluorimetric analysis of various amines and to develop complex molecular structures. An improved synthesis method has been reported, increasing the yield and potential applications of these compounds (Moitessier et al., 2019).
Biological and Chemical Sensing
- Fluorescent-Colorimetric Chemosensor : A study focused on a 2-hydroxy-5-methylisophthalaldehyde-based Schiff-base ligand, which serves as a fluorescent and colorimetric chemosensor. This chemosensor can detect Zn2+ and Cu2+ ions, showing potential for use in environmental and biological studies (Mandal et al., 2019).
Chemical Processes and Catalysis
- Enzyme Catalyzed C–C-Bond Formation : Benzaldehyde lyase, which acts on compounds like this compound, has been used for asymmetric synthesis of specific compounds. This process was optimized for preparing certain benzoin derivatives, showcasing the role of such aldehydes in catalytic processes (Kühl et al., 2007).
Materials Science and Engineering
- Polymer-Silica Composites : In materials science, the Wittig reaction involving a compound similar to this compound has been utilized for preparing specific polyphenylenevinylene/silica composites. These composites have potential applications in various technological domains (Kubo et al., 2005).
Therapeutic and Pharmaceutical Research
- Anticancer Activities of Complexes : Research involving derivatives of 2-hydroxy-5-methoxybenzaldehyde has led to the synthesis of molybdenum(VI) complexes. These complexes exhibit notable anticancer activities, demonstrating the potential medical applications of such compounds (Hussein et al., 2015).
Environmental Analysis and Detection
- Micellar Electrokinetic Capillary Chromatography : In environmental analysis, methods using derivatives of this compound have been developed for separating and determining specific furan derivatives in fruit juices, reflecting its importance in food safety and quality assessment (Corradini & Corradini, 1992).
Propriétés
IUPAC Name |
2-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-2-6(4-10)9(12)7(3-8)5-11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNKSOTVZGNSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



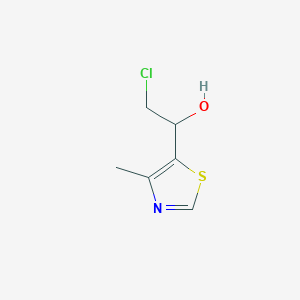


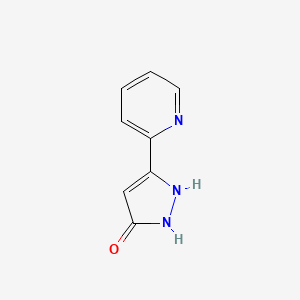



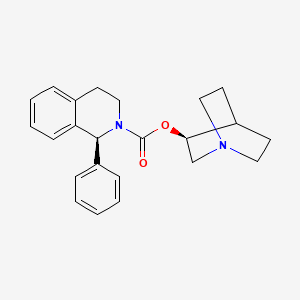

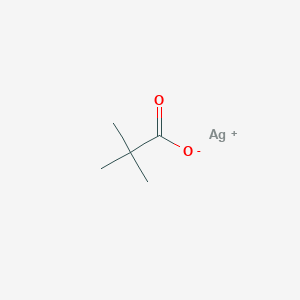
![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)
![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
